Technical Monograph: 4-(4-Fluorophenyl)oxan-4-amine Hydrochloride
Technical Monograph: 4-(4-Fluorophenyl)oxan-4-amine Hydrochloride
The following is an in-depth technical monograph designed for researchers and drug development professionals.
Introduction & Scaffold Analysis
4-(4-Fluorophenyl)oxan-4-amine hydrochloride (CAS: 1385696-29-6), also known as 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride, is a specialized heterocyclic building block used extensively in medicinal chemistry.
This compound represents a gem-disubstituted tetrahydropyran scaffold. The quaternary carbon at the 4-position, bearing both a polar primary amine and a lipophilic 4-fluorophenyl group, creates a unique "constrained" geometry. This structural motif is highly valued in drug discovery for its ability to:
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Restrict Conformational Freedom: The gem-disubstitution locks the orientation of the phenyl and amine groups, often improving binding affinity to target receptors (e.g., GPCRs, opioid receptors, and ion channels) by reducing the entropic penalty of binding.
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Block Metabolic Hotspots: The fluorine atom at the para-position of the phenyl ring blocks metabolic oxidation (CYP450-mediated hydroxylation), significantly enhancing the metabolic stability of the final drug candidate compared to non-fluorinated analogs.
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Modulate Lipophilicity: The tetrahydropyran (oxane) ring serves as a polar, non-basic bioisostere for a cyclohexane or piperidine ring, lowering logP while maintaining steric bulk.
Physicochemical Profile
The following data characterizes the hydrochloride salt form, which is the preferred state for stability and handling.
| Property | Value / Description |
| Chemical Name | 4-(4-Fluorophenyl)oxan-4-amine hydrochloride |
| Systematic Name | 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride |
| CAS Number (HCl) | 1385696-29-6 |
| CAS Number (Free Base) | 870846-04-1 |
| Molecular Formula | C₁₁H₁₄FNO[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 231.69 g/mol (Salt); 195.23 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, Methanol, DMSO; Low in DCM, Hexanes |
| Hygroscopicity | Moderate (Store under desiccant) |
| Melting Point | >200°C (Decomposition typical for amine salts) |
| Acidity (pKa) | ~9.0–9.5 (Estimated for quaternary ammonium) |
Synthetic Pathways
The synthesis of this quaternary amine requires the construction of a sterically crowded carbon center. The most robust research-scale method involves a Grignard addition followed by an azide displacement or Ritter reaction.
Mechanistic Synthesis Workflow
The following diagram illustrates the "Azide Route," favored for its reliability in generating the primary amine without over-alkylation byproducts.
Caption: Step-wise synthesis from pyran-4-one via Grignard addition and azide reduction.
Critical Process Parameters
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Grignard Addition: The addition of 4-fluorophenylmagnesium bromide must be performed under strictly anhydrous conditions (THF or Diethyl ether) at low temperature (-78°C to 0°C) to prevent enolization of the ketone.
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Azidation (Safety Warning): The conversion of the tertiary alcohol to the azide involves hydrazoic acid intermediates (generated in situ). This step requires efficient fume hood ventilation and blast shielding. An alternative industrial route utilizes the Ritter Reaction (Acetonitrile + H₂SO₄) to form the acetamide, followed by acidic hydrolysis, avoiding azide hazards.
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Salt Formation: The final amine is treated with anhydrous HCl (e.g., 4M in dioxane) to precipitate the hydrochloride salt. This purification step effectively removes non-basic organic impurities.
Structural Characterization
Verification of the compound's identity relies on NMR and Mass Spectrometry.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.5–9.0 ppm (br s, 3H): Ammonium protons (-NH₃⁺).
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δ 7.5–7.6 ppm (m, 2H): Aromatic protons ortho to the quaternary carbon.
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δ 7.2–7.3 ppm (m, 2H): Aromatic protons ortho to the fluorine.
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δ 3.8–3.9 ppm (m, 2H): Equatorial protons of the pyran ring (adjacent to oxygen).
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δ 3.5–3.6 ppm (m, 2H): Axial protons of the pyran ring (adjacent to oxygen).
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δ 2.3–2.5 ppm (m, 4H): Methylene protons adjacent to the quaternary center (often overlapping with DMSO solvent peak).
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¹⁹F NMR:
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δ -110 to -115 ppm: Single peak corresponding to the aromatic fluorine.
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Mass Spectrometry (ESI+):
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[M+H]⁺: Observed m/z ~196.1 (corresponding to the free base cation).
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Handling, Stability, and Safety
As a hydrochloride salt, the compound is relatively stable but requires specific handling protocols to maintain integrity and ensure operator safety.
Storage Protocol[7][10]
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Temperature: Store at 2–8°C (Refrigerated) for long-term stability.
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Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) in a tightly sealed container.
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Desiccation: Use silica gel packets in secondary containment to prevent moisture absorption, which can lead to clumping and hydrolysis risks over extended periods.
Safety Data (GHS Classification)[11]
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Signal Word: WARNING
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Hazard Statements:
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PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.
Applications in Drug Discovery
This building block is a critical intermediate in the synthesis of several bioactive classes:
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Opioid Receptor Modulators: The 4-aryl-4-aminopyran motif mimics the 4-arylpiperidine structure found in opioids like pethidine and loperamide, but with altered polarity and metabolic profile.
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NK1 Antagonists: Used in the development of anti-emetic agents where the pyran ring reduces CNS penetration compared to piperidines.
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Sigma Receptor Ligands: The fluorophenyl group enhances binding affinity to sigma-1 receptors, relevant in neurodegenerative disease research.
References
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ChemicalBook. (2025). 4-Aminotetrahydropyran hydrochloride Properties and Synthesis. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 63220226, 4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine. (Analogous structure reference). Retrieved from [3]
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Key Organics. (2025). Product Sheet: 4-(4-Fluorophenyl)oxan-4-amine hydrochloride (CAS 1385696-29-6).[6][9][10] Retrieved from
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Arctom Scientific. (2025). Product Data: 4-(4-Fluorophenyl)oxan-4-amine (CAS 870846-04-1).[11] Retrieved from
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